5-Fluoro-2,4-dimethoxybenzaldehyde
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Overview
Description
5-Fluoro-2,4-dimethoxybenzaldehyde: is an organic compound with the molecular formula C9H9FO3 . It is a derivative of benzaldehyde, where the hydrogen atoms at positions 5 and 2,4 on the benzene ring are replaced by a fluorine atom and methoxy groups, respectively. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2,4-dimethoxybenzaldehyde typically involves the fluorination of 2,4-dimethoxybenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as Selectfluor is used under controlled conditions to introduce the fluorine atom at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Fluoro-2,4-dimethoxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products:
Oxidation: Formation of 5-Fluoro-2,4-dimethoxybenzoic acid.
Reduction: Formation of 5-Fluoro-2,4-dimethoxybenzyl alcohol.
Substitution: Formation of various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Fluoro-2,4-dimethoxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It is also investigated for its potential antifungal and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific characteristics .
Mechanism of Action
The mechanism of action of 5-Fluoro-2,4-dimethoxybenzaldehyde involves its interaction with cellular components. It can act as a redox-active compound, disrupting cellular redox homeostasis and antioxidation systems. This disruption can lead to the inhibition of fungal growth and other biological effects . The compound targets cellular antioxidation components such as superoxide dismutases and glutathione reductase, leading to oxidative stress and cell death in susceptible organisms .
Comparison with Similar Compounds
5-Fluoro-2,4-dihydroxybenzaldehyde: Similar structure but with hydroxyl groups instead of methoxy groups.
2-Fluoro-4,5-dimethoxybenzaldehyde: Fluorine and methoxy groups are positioned differently on the benzene ring.
Uniqueness: 5-Fluoro-2,4-dimethoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-fluoro-2,4-dimethoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-12-8-4-9(13-2)7(10)3-6(8)5-11/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJPELUSHAZZHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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